Enhanced Lipophilicity vs. Non-Brominated Analog
4-Bromo-2-(6-methoxypyridin-2-yl)thiazole exhibits a calculated LogP of 3.78, which is higher than the non-brominated analog 2-(6-methoxypyridin-2-yl)thiazole (LogP not available, but expected to be lower due to the absence of the hydrophobic bromine atom). This increase in lipophilicity can impact membrane permeability and pharmacokinetic properties .
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | 3.78 |
| Comparator Or Baseline | 2-(6-methoxypyridin-2-yl)thiazole (LogP not reported) |
| Quantified Difference | Not directly quantifiable due to lack of comparator data, but inferred increase in lipophilicity |
| Conditions | Computational prediction |
Why This Matters
Higher LogP values correlate with improved passive membrane permeability, a critical parameter for oral bioavailability and blood-brain barrier penetration, making this intermediate valuable for designing CNS-penetrant or orally active drug candidates.
